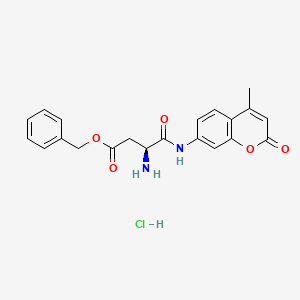

H-Asp(obzl)-amc hcl

Description

Significance of Synthetic Peptide Substrates in Biochemical Investigations

Synthetic peptides are crucial in many areas of biological research, including immunological studies, structural analyses, and as enzyme substrates. nih.gov In enzymology, they are instrumental for studying enzyme-substrate interactions, particularly for enzyme classes like kinases and proteases that are vital to cell signaling. thermofisher.com The ability to create specific peptide sequences allows researchers to mimic natural substrates and investigate the binding and catalytic mechanisms of enzymes. thermofisher.comfrontiersin.org This "peptide dissection approach" uses short peptide fragments to understand protein folding and protein-protein interactions. dergipark.org.tr The development of solid-phase peptide synthesis has made these tools more accessible for a wide range of molecular and biochemical applications. nih.gov

Principles of Fluorescence-Based Enzymatic Assays and Their Advantages in Research

Fluorescence-based enzymatic assays are a cornerstone of modern biochemical research, offering high sensitivity and real-time monitoring of enzyme activity. nih.govpatsnap.com These assays rely on the principle that a change in the fluorescence properties of a substrate occurs upon enzymatic action. creative-enzymes.com Typically, a non-fluorescent or weakly fluorescent substrate is converted into a highly fluorescent product, and the increase in fluorescence is measured over time. sigmaaldrich.com

The advantages of fluorometric assays are numerous and include:

High Sensitivity: Capable of detecting minute changes in fluorescence, allowing for the use of low concentrations of enzymes and substrates. patsnap.commdpi.comquora.com

Continuous Monitoring: Enables real-time observation of reaction kinetics. patsnap.commdpi.com

Versatility: Applicable to a wide range of enzymes and can be adapted for high-throughput screening. patsnap.commdpi.com

Specificity: The unique fluorescence properties of molecules lend high specificity to the assay. patsnap.com

These assays are widely used for determining the kinetic mechanisms of enzyme reactions and for screening potential enzyme inhibitors. nih.govcreative-enzymes.com

Role of 7-Amino-4-Methylcoumarin (B1665955) (AMC) as a Reporter Moiety for Proteolytic Activity

7-Amino-4-methylcoumarin (AMC) is a widely used fluorophore in the design of substrates for detecting proteolytic enzyme activity. sigmaaldrich.comiris-biotech.de When an AMC molecule is attached to a peptide via an amide bond, its fluorescence is quenched. iris-biotech.deubiqbio.com Upon enzymatic cleavage of this bond by a protease, the free AMC is released, resulting in a significant increase in fluorescence. iris-biotech.deubiqbio.com This change in fluorescence is directly proportional to the enzyme's activity. ubiqbio.com

The released AMC can be detected using a spectrofluorometer, typically with an excitation wavelength around 365-380 nm and an emission wavelength in the range of 430-460 nm. sigmaaldrich.comubiqbio.combdbiosciences.com This method is highly sensitive and provides quantitative data suitable for detailed kinetic analysis. ubiqbio.com For instance, the substrate Ac-DEVD-AMC, which incorporates the AMC moiety, is used to measure the activity of caspase-3, an enzyme involved in apoptosis. bdbiosciences.com Cleavage of the substrate between the aspartic acid (D) and AMC releases the fluorescent AMC group, allowing for quantification of caspase-3 activity. bdbiosciences.com Similarly, substrates like Boc-Gln-Arg-Arg-AMC and Z-RLRGG-AMC are used to measure the activity of other proteases. medchemexpress.comreactionbiology.com

The compound H-Asp(obzl)-amc hcl, or L-Aspartic acid β-(7-amino-4-methylcoumarin-3-acetyl) α-benzyl ester hydrochloride, is a specific example of such a fluorogenic substrate. It combines a protected aspartic acid residue with the AMC reporter group, making it a tool for studying specific proteases.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl (3S)-3-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5.ClH/c1-13-9-20(25)28-18-10-15(7-8-16(13)18)23-21(26)17(22)11-19(24)27-12-14-5-3-2-4-6-14;/h2-10,17H,11-12,22H2,1H3,(H,23,26);1H/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLCCJOOVOOXHV-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)OCC3=CC=CC=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)OCC3=CC=CC=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219138-15-5 | |

| Record name | Butanoic acid, 3-amino-4-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-4-oxo-, phenylmethyl ester, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219138-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Chemical Design and Synthesis Strategies for H Asp Obzl Amc Hcl As a Research Probe

Structural Rationale for Aspartic Acid (Asp) Residue and Benzyloxycarbonyl (OBzl) Protecting Group in Protease Substrate Design

The design of effective protease substrates hinges on the precise recognition of the substrate by the enzyme's active site. The inclusion of an aspartic acid (Asp) residue in probes like H-Asp(obzl)-amc hcl is a deliberate strategy, particularly for targeting a class of proteases known as caspases. Caspases play a critical role in apoptosis (programmed cell death) and inflammation, and they exhibit a strong preference for cleaving peptide bonds C-terminal to an aspartic acid residue. This specificity is a cornerstone of their biological function and is exploited in the design of synthetic substrates. For instance, the classic caspase-3 and caspase-7 substrate sequence is Asp-Glu-Val-Asp. plos.org The presence of the Asp residue at the P1 position (the amino acid residue immediately N-terminal to the scissile bond) is a primary determinant for recognition and cleavage by these enzymes.

The benzyloxycarbonyl (OBzl) group serves as a protecting group for the side-chain carboxyl group of the aspartic acid. In peptide synthesis, protecting groups are essential to prevent unwanted side reactions at reactive functional groups. The OBzl group is widely used due to its stability under various reaction conditions and its susceptibility to removal by specific methods, such as hydrogenolysis. In the context of protease substrates, the OBzl group can also influence the substrate's affinity for the enzyme. While its primary role is protection during synthesis, the bulky and hydrophobic nature of the benzyl (B1604629) group can impact how the substrate fits into the enzyme's active site, potentially affecting the kinetic parameters of the enzymatic reaction. acs.org The strategic use of such protecting groups can, in some cases, enhance substrate affinity or modulate specificity. acs.org

The combination of the Asp residue for enzyme specificity and the OBzl protecting group for synthetic control and potential affinity modulation makes this compound a well-designed building block for creating fluorogenic protease substrates.

Methodologies for the Chemical Synthesis and Purification of this compound

The synthesis of this compound and related fluorogenic substrates typically involves a multi-step process that combines principles of peptide chemistry and organic synthesis. A common approach is solid-phase peptide synthesis (SPPS), which offers high efficiency and allows for the straightforward purification of intermediates. acs.orgresearchgate.netacs.org

A general synthetic route can be outlined as follows:

Attachment of a protected amino acid to a solid support: The synthesis often begins with a resin, such as a Rink amide resin, which provides a solid support for the growing peptide chain. plos.org

Stepwise elongation of the peptide chain: The desired amino acid sequence is built by sequentially adding protected amino acids. Each cycle involves the deprotection of the N-terminal amine of the resin-bound amino acid, followed by the coupling of the next N-terminally protected amino acid using a coupling agent. mdpi.com

Incorporation of the fluorophore: The 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore is typically coupled to the C-terminus of the peptide. This is often achieved by first synthesizing an aminoacyl-AMC derivative, which is then incorporated into the peptide sequence. researchgate.net Alternatively, the peptide can be synthesized and then coupled to the AMC moiety in solution.

Cleavage and deprotection: Once the desired peptide-AMC conjugate is assembled on the solid support, it is cleaved from the resin and all protecting groups are removed. This is often accomplished using a strong acid cocktail, such as trifluoroacetic acid (TFA). acs.org

Purification: The crude product is then purified to a high degree of homogeneity, typically using reversed-phase high-performance liquid chromatography (RP-HPLC). acs.orgbiorxiv.org The identity and purity of the final product are confirmed by analytical techniques such as mass spectrometry and NMR spectroscopy. mdpi.combiorxiv.org

The table below summarizes key aspects of the synthesis and purification process.

| Step | Description | Key Reagents and Techniques |

| Solid Support | A resin that provides a solid matrix for peptide synthesis. | Rink amide resin, 2-chlorotrityl chloride resin plos.orgacs.org |

| Coupling | Formation of the peptide bond between amino acids. | Coupling agents (e.g., DCC, HOBt), protected amino acids (e.g., Boc-Asp(OBzl)-OH) mdpi.com |

| Deprotection | Removal of the N-terminal protecting group (e.g., Fmoc or Boc). | Piperidine (for Fmoc), Trifluoroacetic acid (TFA) (for Boc) acs.org |

| Cleavage | Release of the synthesized peptide from the resin. | Trifluoroacetic acid (TFA) acs.org |

| Purification | Isolation of the pure product from reaction byproducts. | Reversed-phase high-performance liquid chromatography (RP-HPLC) acs.orgbiorxiv.org |

Strategic Incorporation of H-Asp(obzl)-amc into Oligopeptide Sequences for Tailored Substrate Development

The true utility of this compound lies in its role as a versatile building block for constructing more complex and specific protease substrates. By incorporating this compound into oligopeptide sequences, researchers can create probes that are highly selective for a particular protease. researchgate.net The general structure of such a substrate is Ac-P(n)...P2-Asp(OBzl)-amc, where P represents the amino acid residues at different positions relative to the cleavage site.

The development of tailored substrates often involves screening combinatorial libraries of peptides to identify the optimal recognition sequence for a target protease. hzdr.de For example, to develop a selective substrate for caspase-3, researchers might synthesize a library of peptides with the general structure Ac-X-Y-Z-Asp-amc, where X, Y, and Z are varied to include all 20 proteinogenic amino acids. plos.org By measuring the rate of AMC release for each peptide in the library, the sequence that is most efficiently cleaved by caspase-3 can be identified. plos.orgnih.gov

The properties of the resulting substrate can be fine-tuned by modifying the peptide sequence. For instance, introducing non-canonical amino acids or modifying the peptide backbone can enhance stability against non-specific degradation or improve cell permeability. mdpi.com The table below provides examples of how H-Asp(obzl)-amc has been incorporated into different oligopeptide sequences to create substrates for various proteases.

| Target Protease | Substrate Sequence | Reference |

| Thrombin | Boc-Asp(OBzl)-Pro-Arg-AMC | ru.nlmedchemexpress.com |

| Caspase-3 | Ac-DEVD-AMC (Asp-Glu-Val-Asp-AMC) | acs.org |

| Caspase-8 | Ac-IETD-AXX (where AXX is a coumarin (B35378) derivative) | nih.gov |

The strategic design and synthesis of these tailored substrates, starting from fundamental building blocks like this compound, are essential for advancing our understanding of protease function in health and disease.

Methodological Frameworks for H Asp Obzl Amc Hcl Based Enzymatic Assays

Optimization of Reaction Conditions for In Vitro Protease Activity Determination

Optimizing reaction conditions is critical for obtaining accurate and reproducible data in enzyme assays. Key parameters that require careful consideration include pH, temperature, and the concentrations of both the enzyme and the substrate.

pH and Buffer Systems: The optimal pH for a given protease can vary significantly. Therefore, it is essential to determine the ideal pH for the specific enzyme under investigation. This is typically achieved by performing the assay across a range of pH values using different buffer systems. For instance, a study on the SARS-CoV-2 main protease (Mpro) found the optimal pH to be 7.0 using a 20 mM NaPO4 buffer with 150 mM NaCl. nih.govresearchgate.net The choice of buffering agent can also influence enzyme activity, with the same study showing a preference for NaPO4 over other buffers like Bis-Tris, HEPES, and Tris. nih.govresearchgate.net

Temperature: Enzyme activity is highly dependent on temperature. Most protease assays are conducted at a constant temperature, often 37°C, to mimic physiological conditions. bdbiosciences.comrndsystems.com However, the optimal temperature can vary, and it is advisable to determine this for the specific enzyme and substrate pair. For example, some assays are incubated for 1-2 hours at 37°C to allow for sufficient product formation. rndsystems.com

Enzyme and Substrate Concentration: The concentrations of both the enzyme and the substrate, H-Asp(obzl)-amc hcl, must be carefully optimized. The substrate concentration should ideally be around the Michaelis-Menten constant (Km) value to ensure that the reaction rate is sensitive to changes in enzyme activity and inhibitor concentrations. biorxiv.org For example, in a caspase-3 assay, a final concentration of 20 µM Ac-DEVD-AMC was used. bdbiosciences.com The amount of enzyme or cell lysate should be titrated to ensure that the initial reaction rate is linear over the desired time course. bdbiosciences.com This often involves testing a range of lysate concentrations to find the amount that provides a robust signal without depleting the substrate too quickly. bdbiosciences.com For instance, titrating between 10-100 µl of cell lysate per 1 ml of assay buffer is a common practice. bdbiosciences.com

Other Factors: Additives such as dithiothreitol (B142953) (DTT) and glycerol (B35011) may be included in the assay buffer to maintain enzyme stability and activity. bdbiosciences.com For example, a common protease assay buffer includes 20 mM HEPES (pH 7.5), 10% glycerol, and 2 mM DTT. bdbiosciences.com It is also crucial to include appropriate controls, such as reactions without the enzyme or with a known inhibitor, to account for non-enzymatic hydrolysis of the substrate and to validate the assay's specificity. bdbiosciences.com

Table 1: Example of Optimized Reaction Conditions for a Caspase-3 Assay

| Parameter | Condition | Reference |

|---|---|---|

| Substrate | Ac-DEVD-AMC | bdbiosciences.com |

| Substrate Concentration | 20 µM | bdbiosciences.com |

| Buffer | 20 mM HEPES, pH 7.5 | bdbiosciences.com |

| Additives | 10% glycerol, 2 mM DTT | bdbiosciences.com |

| Temperature | 37°C | bdbiosciences.com |

| Incubation Time | 1 hour | bdbiosciences.com |

| Enzyme Source | Apoptotic cell lysate | bdbiosciences.com |

Quantitative Measurement of Enzyme Kinetics Utilizing Real-Time Fluorescence Monitoring of AMC Release

Real-time fluorescence monitoring of AMC release from substrates like this compound is a powerful technique for studying enzyme kinetics. chempep.com This method allows for the continuous measurement of product formation, providing detailed information about the reaction rate over time. chempep.comscbt.com

The assay is typically performed in a microplate reader equipped with fluorescence detection capabilities. rndsystems.com The excitation wavelength for AMC is generally around 360-380 nm, and the emission is measured at approximately 440-460 nm. clinicaltrialsarena.comsigmaaldrich.com The assay is initiated by adding the enzyme to a pre-incubated mixture of the substrate and buffer. The fluorescence intensity is then recorded at regular intervals.

The initial velocity (V₀) of the reaction is determined from the linear portion of the progress curve (fluorescence versus time). ubpbio.com By measuring the initial velocities at various substrate concentrations, key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) can be determined by fitting the data to the Michaelis-Menten equation. The turnover number (kcat), which represents the number of substrate molecules converted to product per enzyme molecule per unit time, can be calculated from Vmax if the enzyme concentration is known. The catalytic efficiency of the enzyme is then expressed as the kcat/Km ratio.

Table 2: Kinetic Parameters for Thrombin Using an AMC-based Substrate

| Parameter | Value | Reference |

|---|---|---|

| Substrate | Boc-Asp(OBzl)-Pro-Arg-AMC · HCl | bachem.com |

| kcat | 160 s⁻¹ | bachem.com |

The use of real-time monitoring is particularly advantageous for high-throughput screening (HTS) of enzyme inhibitors. vulcanchem.com The continuous nature of the assay allows for the rapid identification of compounds that alter the rate of AMC release. vulcanchem.com

Standard Protocols for Spectrofluorometric Detection of Hydrolytic Products

The spectrofluorometric detection of the hydrolyzed product, free AMC, is a well-established and sensitive method. scbt.comscbt.com Standard protocols generally involve the use of a spectrofluorometer or a fluorescence microplate reader. sigmaaldrich.com

Instrumentation and Settings: The instrument is set to the optimal excitation and emission wavelengths for AMC, which are typically around 380 nm and 460 nm, respectively. bdbiosciences.comchempep.com However, it is important to note that slight variations may exist depending on the specific instrument and the buffer conditions. For example, some protocols specify an excitation of 400 nm and an emission range of 480-520 nm (peaking at 505 nm) for AFC (7-amino-4-trifluoromethylcoumarin), a related fluorophore. bdbiosciences.com

Assay Procedure: A typical endpoint assay protocol involves the following steps:

Prepare the reaction mixture containing the assay buffer and the this compound substrate in the wells of a microplate. rndsystems.com

Add the enzyme source (e.g., purified enzyme or cell lysate) to initiate the reaction. rndsystems.com

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 1-2 hours). rndsystems.com

Stop the reaction, if necessary, by adding a specific inhibitor or by changing the pH. thermofisher.com

Measure the fluorescence intensity of each well using the spectrofluorometer. rndsystems.com

Data Analysis and Quantification: To quantify the amount of released AMC, a standard curve is often generated using known concentrations of free AMC. sigmaaldrich.com This allows the fluorescence units to be converted into molar concentrations of the product. The enzyme activity can then be expressed in terms of the rate of product formation (e.g., pmol/min/mg of protein).

It is essential to include appropriate controls in every experiment. These should include:

Blank: A reaction mixture without the enzyme to measure the background fluorescence of the substrate and buffer. bdbiosciences.com

Negative Control: A reaction with a non-active enzyme or a sample from uninduced cells to determine the basal level of fluorescence. bdbiosciences.com

Positive Control: A reaction with a known active enzyme to ensure the assay is working correctly. sigmaaldrich.com

By adhering to these optimized and standardized protocols, researchers can reliably use this compound to obtain quantitative data on protease activity and kinetics.

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | |

| 7-amino-4-methylcoumarin (B1665955) | AMC |

| Acetyl-Aspartyl-Glutamyl-Valyl-Aspartyl-7-amido-4-methylcoumarin | Ac-DEVD-AMC |

| Sodium Phosphate | NaPO4 |

| Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane | Bis-Tris |

| 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid | HEPES |

| Tris(hydroxymethyl)aminomethane | Tris |

| Dithiothreitol | DTT |

| Michaelis-Menten constant | Km |

| Maximum velocity | Vmax |

| Turnover number | kcat |

| 7-amino-4-trifluoromethylcoumarin | AFC |

Enzyme Specificity Profiling and Substrate Recognition Using H Asp Obzl Amc Hcl

Identification of Protease Classes and Subclasses Exhibiting Cleavage Specificity Towards the Asp(obzl)-AMC Linkage

The specificity of a protease is largely dictated by its ability to recognize and bind to particular amino acid sequences. The presence of an aspartic acid residue at the P1 position (the amino acid immediately preceding the scissile bond) directs the specificity of H-Asp(obzl)-amc hcl towards certain protease families. While the simple dipeptide structure limits its use for highly specific enzymes that require extended recognition sequences, the core Asp-AMC linkage is targeted by proteases with a primary specificity for aspartate.

Research has shown that peptide substrates containing the Asp(obzl)-AMC moiety are recognized and cleaved by specific protease classes. Notably, trypsin-like serine proteases have demonstrated hydrolytic activity towards substrates incorporating this structure. For instance, studies on proteinases from salted anchovy (Engraulis japonica) muscle identified neutral serine proteinases that strongly hydrolyzed the fluorogenic peptide Boc-Asp(OBzl)-Pro-Arg-MCA (a substrate analogous to AMC-containing versions). tandfonline.com This indicates that certain trypsin-like enzymes can accommodate the benzyl-protected aspartate residue, likely influenced by the residues in the P2 and P3 positions of the substrate. Thrombin and Factor Xa, both serine proteases involved in the coagulation cascade, have also been assayed using substrates containing the Asp(OBzl) residue, although typically as part of a larger peptide sequence like Boc-Asp(OBzl)-Pro-Arg-AMC. nih.gov

The primary class of proteases with a stringent requirement for aspartic acid at the P1 position are the caspases, a family of cysteine proteases central to apoptosis. core.ac.ukmdpi.com However, caspases typically recognize a tetrapeptide sequence (e.g., DEVD for caspase-3), and the presence of the bulky benzyl (B1604629) group on the P1 aspartate side chain, along with the lack of P2-P4 residues in this compound, would likely make it a suboptimal substrate compared to canonical caspase substrates. core.ac.uknih.gov Similarly, Granzyme B, a serine protease with Asp-ase activity, also prefers an extended substrate sequence, often Ile-Glu-Pro-Asp. nih.govresearchgate.net

The table below summarizes protease classes that have been shown to cleave substrates containing the Asp(obzl) residue linked to a fluorophore.

| Protease Class | Specific Enzyme Examples | Substrate Context from Literature | Reference |

|---|---|---|---|

| Serine Proteases (Trypsin-like) | Anchovy Neutral Serine Proteinase, Thrombin | Boc-Asp(OBzl)-Pro-Arg-MCA/AMC | nih.gov |

| Serine Proteases (Coagulation Factors) | Factor Xa | Boc-Asp(OBzl)-Pro-Arg-AMC | nih.gov |

Elucidation of P1 Subsite Preferences of Target Enzymes through Aspartic Acid Derivatives

The interaction between the P1 residue of a substrate and the S1 binding pocket of a protease is a primary determinant of substrate specificity. nih.gov Aspartic acid derivatives, including this compound, are invaluable tools for probing the structural and chemical environment of the S1 subsite.

Proteases that preferentially cleave after aspartic acid, such as caspases and granzyme B, possess a distinct S1 pocket designed to accommodate the negatively charged side chain of Asp. core.ac.ukrcsb.org

Caspases : In caspases, the S1 pocket is typically deep and basic, containing conserved arginine residues (e.g., Arg64 and Arg207 in caspase-3) that form salt bridges with the carboxylate group of the P1 aspartate. core.ac.uk This interaction is so critical that substituting Asp with the slightly longer glutamate (B1630785) at the P1 position can reduce the catalytic efficiency by over 20,000-fold. core.ac.ukresearchgate.net

Granzyme B : Granzyme B also has a strict requirement for Asp at P1, with its S1 subsite containing a key arginine residue (Arg226) that interacts with the substrate's P1-Asp side chain. rcsb.orgnih.gov

The use of an aspartic acid derivative like this compound, where the side-chain carboxylate is neutralized by the benzyl ester, provides a means to investigate the tolerance of the S1 pocket for modifications. Cleavage of this substrate would imply that the S1 pocket can either accommodate the larger, uncharged benzyl group or that other interactions are sufficient to permit binding and catalysis. The three-dimensional structure of the human granzyme B S1 subsite is noted to be larger and less charged than the corresponding site in caspases, which may account for variations in substrate specificity and a potential tolerance for such modified residues. nih.gov The ability of certain trypsin-like proteases to hydrolyze Boc-Asp(OBzl)-Pro-Arg-AMC suggests their S1 pockets are sufficiently plastic to bind this modified residue, especially when favorable interactions are present at other subsites.

Comparative Analysis of this compound with Other Fluorogenic Substrates for Subtleties in Enzyme Selectivity

The selectivity of a fluorogenic substrate is determined by its peptide sequence and any modifications to the amino acids or the fluorophore. Comparing this compound to other aspartate-containing substrates reveals subtleties in enzyme recognition and selectivity.

Canonical caspase substrates, for example, are tetrapeptides with a free P1-Asp carboxylate group, such as Ac-DEVD-AMC for caspase-3 and Ac-YVAD-AMC for caspase-1. scbt.comechelon-inc.com The specificity of these substrates is conferred by interactions at the S1, S2, S3, and S4 subsites of the enzyme. nih.gov Ac-DEVD-AMC is highly specific for effector caspases-3 and -7, which recognize the Asp-Glu-Val-Asp sequence. core.ac.uk

In contrast, this compound lacks the P2-P4 residues, making it a less specific probe. The most significant difference is the benzyl protection on the P1-Asp side chain. This modification neutralizes the negative charge and adds significant steric bulk. Consequently, enzymes with a narrow, highly charged S1 pocket, like many caspases, would be expected to show poor activity towards this compound compared to their preferred tetrapeptide substrates. core.ac.ukresearchgate.net However, proteases with larger or more hydrophobic S1 pockets might tolerate or even prefer this modification.

The following table provides a comparative overview of this compound and other representative fluorogenic substrates.

| Substrate | Structure / Sequence | Key Features | Primary Target Enzyme(s) | Reference |

|---|---|---|---|---|

| This compound | H-Asp(OBzl)-AMC | P1-Asp with benzyl-protected side chain; free N-terminus; AMC fluorophore. | Trypsin-like serine proteases | |

| Ac-DEVD-AMC | Ac-Asp-Glu-Val-Asp-AMC | P1-Asp with free carboxylate; defined tetrapeptide sequence for S1-S4 recognition. | Caspase-3, Caspase-7 | nih.govcore.ac.uk |

| Ac-YVAD-AMC | Ac-Tyr-Val-Ala-Asp-AMC | P1-Asp with free carboxylate; tetrapeptide sequence recognized by inflammatory caspases. | Caspase-1 | echelon-inc.com |

| (Z-D)₂-R110 | (Z-Asp-Glu-Val-Asp)₂-Rhodamine110 | Dual DEVD peptide motif; Rhodamine 110 fluorophore. Designed for enhanced caspase-3 specificity. | Caspase-3 | scbt.com |

| Boc-E-A-R-AMC | Boc-Glu(OBzl)-Ala-Arg-AMC | P1-Arg substrate; contains a benzyl-protected glutamate at P3. | Trypsin-like serine proteases | researchgate.net |

This comparative analysis underscores that while this compound can serve as a substrate for certain proteases, its utility in defining highly specific enzyme profiles is limited compared to more complex, tailored peptide substrates. Its primary value lies in probing the tolerance of the S1 subsite for bulky, non-charged residues.

Table of Mentioned Compounds

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| This compound | L-Aspartic acid β-benzyl ester 4-methylcoumaryl-7-amide hydrochloride |

| AMC | 7-Amino-4-methylcoumarin (B1665955) |

| ACC | 7-Amino-4-carbamoylmethylcoumarin |

| pNA | p-Nitroanilide |

| Boc | tert-Butoxycarbonyl |

| Z | Benzyloxycarbonyl |

| Ac-DEVD-AMC | N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin |

| Ac-YVAD-AMC | N-Acetyl-Tyr-Val-Ala-Asp-7-amido-4-methylcoumarin |

| (Z-D)₂-R110 | (Z-Asp-Glu-Val-Asp)₂-Rhodamine110 |

| Boc-Asp(OBzl)-Pro-Arg-MCA | N-tert-Butoxycarbonyl-L-aspartic acid(β-benzyl ester)-L-prolyl-L-arginine-4-methylcoumaryl-7-amide |

| Boc-Glu(OBzl)-Ala-Arg-AMC | N-tert-Butoxycarbonyl-L-glutamic acid(γ-benzyl ester)-L-alanyl-L-arginine-7-amido-4-methylcoumarin |

Kinetic and Mechanistic Investigations Employing H Asp Obzl Amc Hcl

Determination of Michaelis-Menten Kinetic Parameters (Kₘ, kcat) for Enzyme-Substrate Interactions

Studies on various proteases utilize these substrates to quantify their activity. For instance, the kinetic parameters for the hydrolysis of the related substrate, Boc-Asp(OBzl)-Pro-Arg-MCA (also referred to as DPR), by bovine trypsin have been determined. tandfonline.com This substrate is used to characterize trypsin-like serine proteases.

Table 1: Michaelis-Menten Kinetic Parameters for Bovine Trypsin with Boc-Asp(OBzl)-Pro-Arg-MCA This table is interactive. You can sort and filter the data.

| Enzyme | Substrate | Kₘ (μM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Kₘ) (μM⁻¹s⁻¹) |

|---|---|---|---|---|

| Bovine Trypsin | Boc-Asp(OBzl)-Pro-Arg-MCA | 9.4 | 120 | 12.77 |

Data sourced from a study on Bombyx mori cocoonase, which used bovine trypsin as a comparator. tandfonline.com

The determination of these parameters is typically performed by measuring the initial reaction velocities at various substrate concentrations and fitting the data to the Michaelis-Menten equation. rsc.org The release of the fluorescent AMC group is monitored over time using a spectrofluorometer. tandfonline.com

Analysis of Enzyme Inhibition Kinetics Using H-Asp(obzl)-amc hcl as a Reporter Substrate

Fluorogenic substrates containing the Asp(obzl)-amc moiety are instrumental in studying enzyme inhibition. peptide.co.jp In these assays, the substrate itself is not the inhibitor, but its cleavage provides a signal to quantify the effect of an inhibitory compound on enzyme activity. By measuring the rate of AMC release in the presence of varying concentrations of a potential inhibitor, one can determine the inhibitor's potency, typically expressed as the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

This method is widely used in high-throughput screening (HTS) to identify new enzyme inhibitors from large compound libraries. nih.gov The continuous nature of the fluorescent assay allows for the monitoring of inhibition kinetics in real-time, which can help classify inhibitors based on their mode of action (e.g., competitive, non-competitive, or uncompetitive). nih.govamericanpeptidesociety.org

For example, a continuous enzyme activity assay can be developed to provide mechanistic information about enzyme inhibition, enabling the classification of inhibitors according to their mode of action. nih.gov While a specific study using this compound for inhibition analysis was not identified in the provided context, related substrates like Boc-Asp(OBzl)-Pro-Arg-MCA are designed for such purposes, serving as reporter substrates for enzymes like α-Thrombin. peptide.co.jppeptide.co.jp The principle involves incubating the enzyme with the inhibitor before adding the fluorogenic substrate to initiate the reaction. The resulting activity is compared to a control reaction without the inhibitor.

Insights into Enzyme Active Site Geometry and Catalytic Mechanisms from Substrate-Based Probing

The specific structure of a substrate provides valuable information about the geometry and chemical environment of an enzyme's active site. ru.nl The interactions between the substrate's amino acid residues (designated P1, P2, P3, etc., from the cleavage site) and the enzyme's corresponding binding pockets (S1, S2, S3, etc.) govern substrate specificity and catalytic efficiency.

The use of substrates with modified or unnatural amino acids can serve as a powerful tool for probing these interactions. mdpi.com For the substrate family including this compound, the key features are the aspartic acid residue and its benzyl (B1604629) (OBzl) protecting group.

Detailed kinetic analysis has shown that for an enzyme like thrombin, an aspartic acid residue in the P3 position of a substrate primarily affects the kcat value with little effect on the Kₘ value, suggesting it plays a role in the catalytic step rather than initial binding. ru.nl This is noteworthy because many of thrombin's natural substrates possess acidic residues (Asp or Glu) at the P3 position. ru.nl The presence of a bulky and hydrophobic benzyl group on the aspartate side chain, as in Asp(obzl), can further probe the steric and hydrophobic constraints of the S3 binding pocket of the target protease. By comparing the kinetic parameters of substrates with and without the benzyl group, researchers can deduce the size and nature of the binding pocket.

Furthermore, studies on trypsin have demonstrated that altering the electrostatic properties of the P1 residue allows for the characterization of electrostatic interactions within the enzyme's S1 binding pocket. pnas.org Similarly, the acidic nature of the aspartate residue in this compound can be used to probe electrostatic complementarity in the active sites of various proteases that recognize acidic residues.

Advanced Research Applications of H Asp Obzl Amc Hcl in Protease Biology

Development of High-Throughput Screening (HTS) Assays for Enzyme Modulators

The unique properties of H-Asp(obzl)-amc hcl make it highly suitable for the development of high-throughput screening (HTS) assays aimed at identifying molecules that can modulate enzyme activity. HTS relies on the ability to rapidly and automatically test thousands to millions of compounds for their effect on a biological target. imperial.ac.uk

The assay principle is straightforward: the protease, the substrate this compound, and a compound from a chemical library are combined in the wells of a microtiter plate (e.g., 96- or 384-well plates). nih.gov The rate of fluorescent signal generation from the cleavage of the AMC moiety is directly proportional to the enzyme's activity. bdbiosciences.com This fluorescence can be measured over time using automated plate readers.

A decrease in the fluorescent signal relative to a control indicates that the test compound is a potential inhibitor, while an increase suggests it may be an enzyme activator. This "on/off" or "brighter/dimmer" signal is robust and ideal for automation. nih.gov The high sensitivity of fluorogenic substrates like this compound allows for the use of very small quantities of enzyme and test compounds, making the screening process cost-effective and efficient. This methodology has been widely adopted for screening modulators of various protease families, including those from viruses and those involved in cellular processes like apoptosis. nih.govbdbiosciences.com

Application in the Discovery and Characterization of Enzyme Inhibitors and Activators

Following the initial identification of potential modulators through HTS, this compound is instrumental in their further characterization. By systematically varying the concentration of an identified inhibitor, researchers can determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov

Furthermore, the substrate is used in detailed kinetic studies to elucidate the mechanism of inhibition. By measuring the rate of reaction at different substrate and inhibitor concentrations, researchers can determine key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). For instance, kinetic analysis of thrombin using the similar substrate Boc-Asp(OBzl)-Pro-Arg-AMC revealed a Km of 11 µM and a kcat of 160 s⁻¹. fishersci.com This type of data helps to classify whether an inhibitor is competitive, non-competitive, or uncompetitive, providing crucial insights for its further development as a therapeutic agent or research tool. nih.gov

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source |

|---|---|---|---|---|

| Thrombin | Boc-Asp(OBzl)-Pro-Arg-AMC | 11 | 160 | fishersci.com |

| Caspase-3 | Ac-DEVD-AMC | 10 | N/A | bdbiosciences.com |

Utility in Investigating Proteolytic Cascade Regulation in Complex Biological Systems

Many critical physiological processes, such as blood coagulation and apoptosis (programmed cell death), are governed by complex proteolytic cascades. These cascades involve a series of proteases that activate each other in a sequential manner, providing a mechanism for rapid and significant signal amplification. This compound and its analogs are invaluable for dissecting these intricate pathways.

A prime example is the study of the blood coagulation cascade. A similar substrate, Boc-Asp(OBzl)-Pro-Arg-AMC, has been used as a specific fluorogenic substrate to measure the generation of thrombin (Factor IIa), a key protease in the final stages of the coagulation pathway, in whole blood samples. nih.gov By monitoring the rate of AMC release, researchers can study how the cascade is initiated (e.g., via the contact activation pathway) and regulated under various conditions, providing insights into thrombosis with reduced bleeding risks. nih.gov

Similarly, in the study of apoptosis, specific caspases (cysteine-aspartic proteases) are activated in a hierarchical cascade. Caspase-3, a key executioner caspase, cleaves substrates C-terminal to an Asp-Glu-Val-Asp (DEVD) sequence. bdbiosciences.com Fluorogenic substrates based on this sequence, such as Ac-DEVD-AMC, allow for the specific measurement of Caspase-3 activity within cell lysates, enabling researchers to investigate how the apoptotic cascade is regulated by upstream signals and various stimuli. bdbiosciences.comechelon-inc.com

| Biological Cascade | Key Protease | Example Fluorogenic Substrate | Source |

|---|---|---|---|

| Blood Coagulation | Thrombin (Factor IIa) | Boc-Asp(OBzl)-Pro-Arg-AMC | nih.govru.nl |

| Blood Coagulation | Factor Xa | Boc-Ile-Glu-Gly-Arg-AMC | ru.nl |

| Blood Coagulation | Factor XIa | Boc-Glu(OBzl)-Ala-Arg-AMC | ru.nl |

| Apoptosis | Caspase-3/7 | Ac-DEVD-AMC | bdbiosciences.com |

| Apoptosis | Caspase-3 | Ac-DMQD-AMC | echelon-inc.com |

Integration with Combinatorial Chemistry Approaches for Substrate and Inhibitor Library Design

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, creating a "library" for screening. imperial.ac.ukopenaccessjournals.com this compound is integrated with these approaches in two primary ways: as a scaffold for library design and as a tool for screening libraries.

First, the substrate itself can serve as a template for creating new substrate or inhibitor libraries. By systematically replacing the aspartic acid residue with other natural or non-canonical amino acids, a library of substrates can be generated. mdpi.com Screening this library against a target protease can rapidly map its substrate specificity at the P1 position. This information is invaluable for designing highly selective substrates and potent, specific inhibitors. mdpi.com A study on the malaria M1 metalloaminopeptidase, for example, involved creating a library of bestatin-based inhibitors by varying the amino acid at the P1 and P1' positions to explore specificity. nih.gov

Second, this compound is the screening tool used to evaluate libraries of potential inhibitors built around a different chemical scaffold. In the "Scaffold-Linker-Functional Group" approach, a core molecular scaffold is decorated with a diverse set of linkers and functional groups to create a focused library. u-strasbg.fr This library is then screened for its ability to inhibit the target protease using the fluorogenic substrate to measure enzyme activity. This integration of combinatorial synthesis and HTS allows for the rapid optimization of lead compounds, accelerating the drug discovery process. imperial.ac.uku-strasbg.fr

Future Directions and Emerging Research Avenues for H Asp Obzl Amc Hcl Based Tools

Potential for Modifications of H-Asp(obzl)-amc hcl to Enhance Specificity and Sensitivity in Novel Assays

The core structure of this compound offers a versatile scaffold for chemical modifications aimed at improving its performance in enzyme assays. The specificity of protease substrates is often determined by the amino acid sequence, and even subtle changes can significantly alter interactions within the enzyme's binding pocket. pnas.org Future research will likely focus on systematic modifications to the aspartic acid residue, the benzyl (B1604629) protecting group, and the aminomethylcoumarin (AMC) fluorophore to fine-tune the substrate's properties.

One promising avenue is the incorporation of non-canonical amino acids (ncAAs) in place of the natural L-aspartic acid. mdpi.com Introducing ncAAs with altered side chain lengths, stereochemistry (e.g., D-amino acids), or functionalities can confer resistance to proteolytic degradation by non-target enzymes, thereby increasing specificity. mdpi.comresearchgate.net For example, modifying the P1 aspartate residue could create substrates that are highly selective for specific caspases or other aspartate-cleaving proteases. mdpi.com A library of such derivatives could be synthesized and screened to identify compounds with optimal selectivity for a particular enzyme. nih.gov

Furthermore, the sensitivity of the assay can be enhanced by modifying the fluorogenic leaving group. While AMC is a widely used fluorophore, newer dyes with improved quantum yields, photostability, and distinct spectral properties could be conjugated to the Asp(obzl) moiety. This could lead to assays with lower limits of detection, suitable for measuring minute changes in protease activity in precious biological samples. Internally quenched fluorescence (IQF) substrates, where a quencher molecule is attached to the peptide, represent another strategy to enhance signal-to-noise ratios. mdpi.com

| Potential Modification | Target Component | Anticipated Enhancement | Rationale |

| Incorporation of ncAAs | Aspartic Acid Residue | Increased Specificity | Altered side chains can improve fit in the target enzyme's active site while preventing cleavage by off-target proteases. mdpi.com |

| Alteration of Protecting Group | Benzyl (OBzl) Group | Modified Solubility & Cell Permeability | Replacing the benzyl group with other moieties can tune the molecule's physicochemical properties for different assay conditions (e.g., live-cell imaging). |

| Substitution of Fluorophore | Aminomethylcoumarin (AMC) | Enhanced Sensitivity & Multiplexing Capability | Using fluorophores with higher quantum yields or different emission spectra can lower detection limits and enable simultaneous assays. mdpi.com |

| Introduction of a Quencher | Peptide Backbone | Improved Signal-to-Noise Ratio | IQF designs ensure that fluorescence is only emitted upon specific cleavage, reducing background signal. mdpi.com |

Exploration of this compound Derivatives in Mechanistic Protease Research beyond Traditional Assays

Beyond its role as a simple reporter of enzyme activity, derivatives of this compound can be engineered into sophisticated tools for probing the complex mechanisms of protease function. By replacing the cleavable AMC group with a reactive "warhead," the substrate can be transformed into an activity-based probe (ABP). ABPs form a covalent bond with the active site of the target protease, allowing for its specific labeling, visualization, and quantification within complex biological mixtures.

For instance, modifying the C-terminus with an acyloxymethyl ketone (AOMK) or a fluoromethyl ketone (FMK) could convert the H-Asp(obzl) peptide into an irreversible inhibitor and a tool for activity profiling of specific caspases. mdpi.com Such probes are invaluable for studying the activation cascade of caspases during apoptosis or identifying dysregulated protease activity in disease states.

Moreover, derivatives can be synthesized to investigate the structural and functional dynamics of the protease active site. By incorporating amino acids with bio-orthogonal handles, researchers can use techniques like click chemistry to attach various tags for downstream applications, including protein purification for structural studies or imaging via fluorescence microscopy. mdpi.com These approaches can provide deep insights into enzyme-substrate interactions, the basis of inhibitor resistance, and the allosteric regulation of protease activity. researchgate.net

| Derivative Type | Modification | Application | Research Insight |

| Activity-Based Probe (ABP) | Replace AMC with a reactive group (e.g., FMK, AOMK) | Covalent labeling of active proteases | Visualize and quantify active enzyme populations; study inhibitor efficacy. mdpi.com |

| Photo-crosslinking Probe | Incorporate a photo-activatable amino acid | Identify binding partners and map interaction sites | Elucidate the structure of the enzyme-substrate complex and identify regulatory proteins. |

| Bio-orthogonal Probe | Incorporate an amino acid with a clickable handle (e.g., azide, alkyne) | Tagging for purification, imaging, or conjugation | Facilitate pull-down experiments, in-situ imaging of protease activity, and creation of multifunctional probes. mdpi.com |

| Mechanistic Inhibitor | Introduce non-cleavable peptide mimics | Study enzyme kinetics and binding | Determine the structural requirements for substrate binding and inhibition without cleavage. nih.gov |

Adaptation for Multiplexed Enzymatic Activity Profiling in High-Content Screening Platforms

The rise of high-content screening (HCS) and high-content analysis (HCA) has revolutionized cell-based assays by enabling the simultaneous measurement of multiple parameters in individual cells. fluorofinder.comthermofisher.com Adapting this compound and its derivatives for these platforms is a key future direction that promises to deliver a more holistic understanding of cellular processes.

For multiplexed applications, a panel of protease substrates can be designed based on the H-Asp(obzl) scaffold, each conjugated to a spectrally distinct fluorophore. This would allow for the simultaneous measurement of several different protease activities within the same well, providing a detailed "activity fingerprint" of a specific cellular state or in response to a drug candidate. This approach is far more powerful than traditional single-endpoint assays.

Furthermore, this compound-based assays can be integrated with other fluorescent probes to correlate protease activity with other cellular events, such as mitochondrial membrane potential, reactive oxygen species production, or the expression of specific proteins identified through immunofluorescence. fluorofinder.com This multiparametric approach is particularly valuable in fields like toxicology and drug discovery, where it can provide mechanistic insights into a compound's effects on cellular health and signaling pathways. fluorofinder.comthermofisher.com The development of robust, automated workflows for these multiplexed assays will be crucial for their implementation in large-scale screening campaigns. thermofisher.com

| Adaptation Strategy | Methodology | HCS Application | Advantage |

| Spectral Multiplexing | Create a library of H-Asp(obzl)-based substrates with different colored fluorophores. | Simultaneously measure the activity of multiple proteases (e.g., different caspases) in the same cell population. | Provides a comprehensive protease activity profile and reveals pathway cross-talk. |

| Functional Multiplexing | Combine an this compound assay with probes for other cellular functions (e.g., cell viability, organelle health). | Correlate specific protease activity with other cellular events like apoptosis, necrosis, or oxidative stress. fluorofinder.com | Delivers deeper mechanistic insights into cellular responses to stimuli or drugs. |

| Reporter Gene Integration | Use in cell lines engineered with fluorescent protein reporters for key signaling pathways. | Link protease activation to specific gene expression patterns. | Connects enzymatic activity directly to downstream transcriptional events. |

| Automation and Miniaturization | Optimize assay protocols for robotic liquid handling and analysis in 96-, 384-, or 1536-well plates. thermofisher.com | High-throughput screening of compound libraries for modulators of protease activity. | Increases throughput and reduces the cost of large-scale screening campaigns. thermofisher.com |

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing H-Asp(OBzl)-AMC HCl in academic settings?

- Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using benzyl (Bzl) as a protecting group for the aspartic acid side chain. After cleavage from the resin, the compound is purified via reverse-phase HPLC and characterized using NMR (e.g., H, C), mass spectrometry (MS), and analytical HPLC to confirm identity and purity (>95%). Critical parameters include monitoring deprotection efficiency (e.g., benzyl group removal) and ensuring proper salt formation (HCl) during final purification .

Q. How can researchers design experiments to reproduce enzymatic inhibition studies involving this compound?

- Answer : Reproducibility requires meticulous documentation of enzyme assay conditions (e.g., buffer pH, temperature, substrate concentrations) and inhibitor preparation. Follow primary literature protocols for NDM-1 inhibition assays, including pre-incubation times and fluorescence detection parameters (ex/em: 380/460 nm for AMC release). Validate results using positive controls (e.g., known NDM-1 inhibitors) and replicate experiments across independent trials .

Q. What analytical techniques are recommended for assessing the purity and stability of this compound in solution?

- Answer : Use reversed-phase HPLC with UV detection (e.g., 220 nm for peptide bonds) to monitor degradation under varying storage conditions (pH, temperature). Accelerated stability studies (e.g., 40°C/75% RH) combined with mass spectrometry can identify hydrolysis products (e.g., free AMC or benzyl alcohol). For quantitative analysis, calibrate with certified reference standards .

Advanced Research Questions

Q. How can the inhibition mechanism of this compound against NDM-1 be rigorously determined?

- Answer : Conduct kinetic assays with varying substrate (e.g., cephalosporin) and inhibitor concentrations. Generate Lineweaver-Burk plots to distinguish competitive, non-competitive, or uncompetitive inhibition. Calculate values using nonlinear regression (e.g., GraphPad Prism). Complementary molecular docking (e.g., AutoDock Vina) can predict binding poses, validated by site-directed mutagenesis of NDM-1 active-site residues .

Q. What methodologies validate the binding interactions of this compound with NDM-1 using molecular dynamics (MD) simulations?

- Answer : Perform MD simulations (e.g., GROMACS) to assess complex stability. Monitor root-mean-square deviation (RMSD) of backbone atoms (<2 Å indicates stability) and analyze hydrogen bonding/van der Waals interactions. Calculate binding free energy () via MM-GBSA. Compare simulated poses with crystallographic data (if available) to confirm mechanistic hypotheses .

Q. How should researchers evaluate the ADME (absorption, distribution, metabolism, excretion) properties of this compound?

- Answer : Use in silico tools (e.g., SwissADME) to predict logP (lipophilicity), aqueous solubility, and drug-likeness (Lipinski’s Rule of Five). Validate experimentally via PAMPA assays for permeability and microsomal stability tests (e.g., liver microsomes). Monitor metabolic pathways (e.g., CYP450 interactions) using LC-MS/MS. Refer to pharmacokinetic parameters in Table 2 of relevant studies for benchmarking .

Q. How can contradictions in reported values for this compound across studies be resolved?

- Answer : Discrepancies may arise from assay conditions (e.g., enzyme purity, substrate ). Standardize protocols by using recombinant NDM-1 from a common source (e.g., E. coli expression) and validate inhibitor stock concentrations via quantitative NMR. Cross-validate results using orthogonal methods (e.g., isothermal titration calorimetry) .

Q. What experimental strategies optimize this compound for high-throughput screening (HTS) in drug discovery?

- Answer : Implement fluorescence polarization (FP) or time-resolved FRET (TR-FRET) assays to increase throughput. Minimize interference by optimizing buffer components (e.g., DTT to prevent AMC oxidation). Use robotic liquid handlers for dose-response curves (e.g., 8-point serial dilutions) and Z’-factor validation (>0.5 indicates robust assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.